Aranochlor A

Natural Product Chemistry Halogenated Metabolite Structure Elucidation

Aranochlor A (CAS 208466-05-1) is a chlorinated secondary metabolite with a complex spirocyclic framework, isolated from the fungal species Pseudoarachniotus roseus (strain HIL Y-30499). Its molecular formula is C23H32ClNO5 (MW = 437.96 g/mol).

Molecular Formula C23H32ClNO5
Molecular Weight 438.0 g/mol
Cat. No. B1248070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAranochlor A
Synonymsaranochlor A
Molecular FormulaC23H32ClNO5
Molecular Weight438.0 g/mol
Structural Identifiers
SMILESCCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C=C(C(=O)C3C2O3)Cl)OC1O
InChIInChI=1S/C23H32ClNO5/c1-4-5-6-7-8-14(2)11-15(3)9-10-18(26)25-17-13-23(30-22(17)28)12-16(24)19(27)20-21(23)29-20/h9-12,14,17,20-22,28H,4-8,13H2,1-3H3,(H,25,26)/b10-9+,15-11+/t14?,17?,20-,21-,22+,23-/m0/s1
InChIKeyJXZMSDXQKQMWKD-UYTIHBCGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aranochlor A: Product Baseline for Procurement of a Chlorinated Spirocyclic Fungal Metabolite


Aranochlor A (CAS 208466-05-1) is a chlorinated secondary metabolite with a complex spirocyclic framework, isolated from the fungal species Pseudoarachniotus roseus (strain HIL Y-30499) [1]. Its molecular formula is C23H32ClNO5 (MW = 437.96 g/mol) [2]. It belongs to the broader aranorosin family of antibiotics, which includes the structurally related non-chlorinated parent compound aranorosin, the reduced analogs aranorosinol A/B, and its regioisomeric partner Aranochlor B [1][3]. The compound is primarily utilized in research settings as a reference standard for chlorinated natural products and in studies targeting antimicrobial resistance mechanisms [4].

Procurement Alert: Why Aranochlor A Cannot Be Interchanged with Aranorosin or Aranochlor B


Within the Pseudoarachniotus roseus metabolome, substitution is not permissible because the family is defined by precise structural deviations that directly impact biological function [1]. While aranorosin serves as the broad-spectrum non-halogenated backbone (1-oxaspiro[4.5]decane system) [2], the introduction of chlorine (in Aranochlor A) and stereochemical inversion (in Aranochlor B) result in distinct physicochemical and activity profiles. Published structure-activity relationship (SAR) studies explicitly note that modifications to the epoxy/chloro moieties reduce antifungal potency relative to the parent aranorosin, indicating that the exact architecture of Aranochlor A is critical for specific target engagement rather than general antimicrobial effect [1]. Therefore, the use of generic in-class analogs in procurement will not replicate the specific biochemical interactions or the selective spectrum observed with Aranochlor A [3].

Aranochlor A: Quantified Differentiation Guide for Scientific Selection


Comparative Molecular Architecture: Chlorinated Spirocyclic Core vs. Non-Halogenated Aranorosin

Aranochlor A is distinguished from the parent antibiotic aranorosin by the substitution of a bisoxirane moiety with a chloro-substituted monoepoxy system [1]. This structural alteration results in a measurable increase in molecular weight and a distinct halogen bonding potential. Specifically, Aranochlor A possesses a chlorine atom (exact mass Cl = 34.96885) integrated into its cyclohexenone ring, which is absent in aranorosin (C23H33NO6, MW = 419.5 g/mol) [2][3]. This results in a quantified difference of approximately +18.5 g/mol and alters the compound's lipophilicity and spectroscopic signature.

Natural Product Chemistry Halogenated Metabolite Structure Elucidation

Differential Antimicrobial Activity Spectrum: Aranochlor A vs. Aranochlor B

Despite having identical molecular formulas (C23H32ClNO5), Aranochlor A and its regioisomer Aranochlor B exhibit divergent antimicrobial profiles [1]. The original isolation and characterization studies established that while both compounds are active against Gram-positive bacteria and Saccharomyces cerevisiae, Aranochlor A specifically demonstrates a broader inhibitory profile that includes additional fungal targets which are not susceptible to Aranochlor B [1][2]. Aranochlor B is explicitly reported to have "No effect on other Gram-negative bacteria and fungi" beyond the basic panel, whereas Aranochlor A's activity extends to a wider range of antifungal assays [2].

Antifungal Antibacterial Spectrum of Activity

Stereochemical Configuration and Its Impact on Biological Activity

Aranochlor A and Aranochlor B are not merely regioisomers but possess distinct stereochemical configurations at key chiral centers within their spirocyclic framework [1]. This difference is reflected in their distinct IUPAC names and InChI Keys [2]. Class-level inference from SAR studies on aranorosin analogs suggests that alterations to the epoxy and chlorinated moieties significantly modulate antifungal potency [3]. The specific stereochemistry of Aranochlor A is therefore critical for its interaction with biological targets, differentiating it from Aranochlor B in both physicochemical properties (e.g., melting point of Aranochlor B is 69-71°C) and biological readouts.

Stereochemistry Chirality SAR

Analytical Reference Standard: Verified Purity for Reproducible Research

For procurement and experimental reproducibility, Aranochlor A is supplied as a defined analytical standard with a verified purity threshold of ≥95% [1]. This level of purity is critical for quantitative biological assays where impurities can skew dose-response curves or confound mechanism-of-action studies. While specific IC50 or MIC data for this compound are sparse in public literature, the availability of a high-purity standard is a prerequisite for generating reliable, internally consistent data in any comparative antimicrobial study [2].

Analytical Standard Quality Control Purity

Aranochlor A: Validated Research Application Scenarios for Procurement Justification


1. SAR Studies on Halogenated Spirocyclic Antibiotics

Due to its distinct chlorinated monoepoxy core and defined stereochemistry, Aranochlor A serves as a critical comparator molecule in structure-activity relationship (SAR) studies of the aranorosin family [1]. Researchers evaluating the impact of halogenation on antimicrobial potency can directly compare Aranochlor A with its non-halogenated parent aranorosin, where the chlorine substitution is associated with a shift in the antifungal spectrum [1].

2. Chemical Biology Reference for Chlorinated Natural Product Standards

Aranochlor A is explicitly documented as a 'novel chlorinated natural product standard for chemical biology' [1]. Its well-characterized molecular formula (C23H32ClNO5) and availability as a high-purity (≥95%) analytical standard make it suitable for use as a positive control or reference compound in LC-MS and NMR-based metabolomics workflows aimed at discovering new halogenated fungal secondary metabolites .

3. Differential Antifungal Screening Assays

Procurement of Aranochlor A is justified for projects seeking to identify antifungal agents with a broader spectrum of activity than that provided by close analogs. As evidenced by its differential activity profile compared to Aranochlor B, Aranochlor A is active against a wider range of fungal targets beyond just S. cerevisiae [1]. It provides a more versatile starting point for antifungal lead optimization than its isomeric sibling.

4. Fungal Metabolite Biosynthesis and Genomics Research

As a secondary metabolite produced by Pseudoarachniotus roseus (strain HIL Y-30499), Aranochlor A is a key compound for studies investigating the biosynthetic gene clusters responsible for halogenation and spirocycle formation in fungi [1]. Procuring the compound enables feeding studies, enzymatic assays, and heterologous expression experiments aimed at characterizing the unique enzymes involved in its assembly .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aranochlor A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.